

Introduction: The Strategic Importance of a Fluorinated Building Block

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name:	4-[2-Amino-4-(trifluoromethyl)phenoxy]benzoni- trile
CAS No.:	42874-97-5
Cat. No.:	B1598058

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4-Amino-2-(trifluoromethyl)benzotrile is a substituted benzotrile that has emerged as a critical structural motif in medicinal chemistry. Its value lies in the unique combination of a reactive amino group, a versatile nitrile function, and a strategically placed trifluoromethyl (-CF₃) group. The incorporation of fluorine-containing groups is a cornerstone of modern drug design, often leading to significant improvements in a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3]

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly sought-after precursor for the synthesis of complex therapeutic agents.[4] Its most notable application is as a key intermediate in the production of non-steroidal androgen receptor modulators, including the widely used anti-cancer drug, Bicalutamide.[5]

Understanding the properties, synthesis, and handling of this intermediate is therefore essential for chemists and pharmacologists working on the frontier of drug development.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and research. The key characteristics of 4-Amino-2-(trifluoromethyl)benzotrile are summarized below.

Property	Value	Source(s)
CAS Number	654-70-6	[6][7][8][9]
Molecular Formula	C ₈ H ₅ F ₃ N ₂	[6][8][10]
Molecular Weight	186.13 g/mol	[6][8][10]
IUPAC Name	4-amino-2-(trifluoromethyl)benzonitrile	[8]
Synonyms	5-Amino-2-cyanobenzotrifluoride, 4-Cyano-3-trifluoromethylaniline	[6][8]
Appearance	Crystalline solid	[11]
Melting Point	141-145 °C	[5][6][9][11]
Boiling Point	~294.5 °C at 760 mmHg	[9]
SMILES String	<chem>Nc1ccc(C#N)c(c1)C(F)(F)F</chem>	[6]
InChI Key	PMDYLCUKSLBUHO-UHFFFAOYSA-N	[6][8]

Synthesis and Manufacturing Process

The industrial synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile is a multi-step process designed for efficiency, high purity, and yield. A common and patented route begins with the readily available starting material, m-trifluoromethyl fluorobenzene.[12] This pathway involves a sequence of bromination, cyanation, and amination reactions.

Three-Step Synthetic Workflow

The process can be logically divided into three primary stages, as illustrated in the diagram below.[12]



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Caption: High-level overview of the three-step synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established patent literature. [\[12\]](#)

Step 1: Positional Bromination

- Charge a suitable reactor with m-trifluoromethyl fluorobenzene, glacial acetic acid, and concentrated sulfuric acid.
- Initiate mixing and heat the mixture to reflux.
- Add dibromohydantoin portion-wise over a period of 5-7 hours to control the exothermic reaction. The molar ratio of dibromohydantoin to the starting material is critical for selective mono-bromination.
- After the reaction is complete, cool the mixture and quench with a water-ice solution.
- The product, 4-fluoro-2-methyl bromobenzene trifluoride, is isolated, typically as an oily layer, and washed.

Causality: The use of a strong acid catalyst (H_2SO_4) and a specific brominating agent (dibromohydantoin) allows for regioselective bromination at the position para to the fluorine atom, which is activated for electrophilic substitution.

Step 2: Cyano Group Replacement

- The brominated intermediate is reacted with cuprous cyanide (CuCN).
- Quinoline is often used as a high-boiling solvent and catalyst for this nucleophilic aromatic substitution (a Rosenmund-von Braun reaction).

- The mixture is heated to drive the reaction to completion, replacing the bromine atom with a nitrile (-CN) group.
- The product, 4-fluoro-2-trifluoromethylbenzotrile, is isolated from the reaction mixture.

Causality: Cuprous cyanide is the reagent of choice for converting aryl halides to nitriles. The reaction requires heat to overcome the activation energy for displacing the halide from the electron-deficient aromatic ring.

Step 3: Aminolysis Substitution

- The 4-fluoro-2-trifluoromethylbenzotrile intermediate is dissolved in ethanol in a pressure-rated vessel.
- Liquid ammonia is introduced into the vessel.
- The sealed reactor is heated to approximately 120°C for 8 hours.
- Upon cooling, the crude product, 4-amino-2-trifluoromethylbenzotrile, precipitates and is collected.
- Recrystallization from a solvent like toluene is performed to achieve high purity (>99%).^[12]

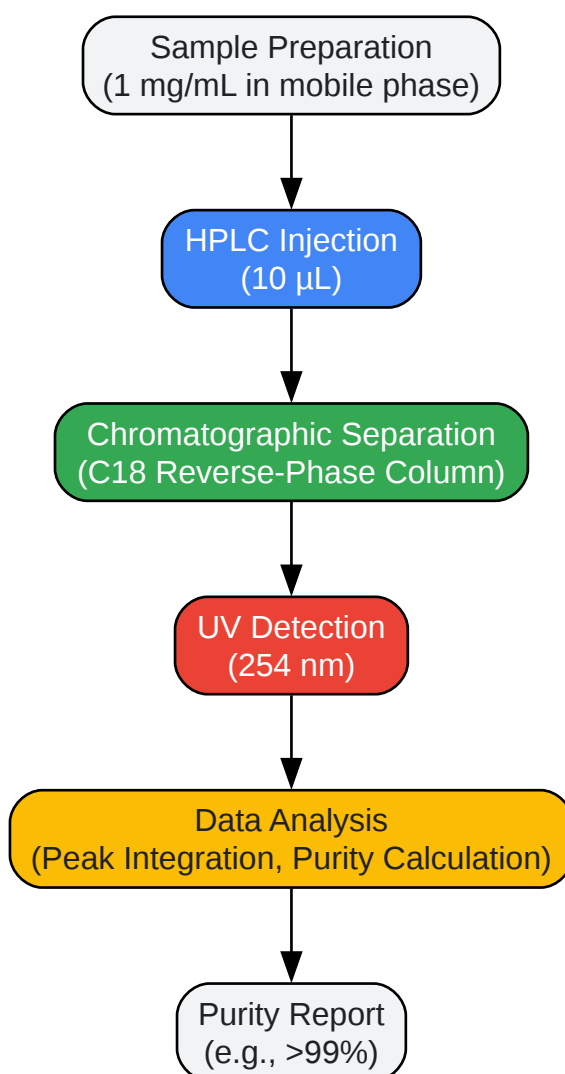
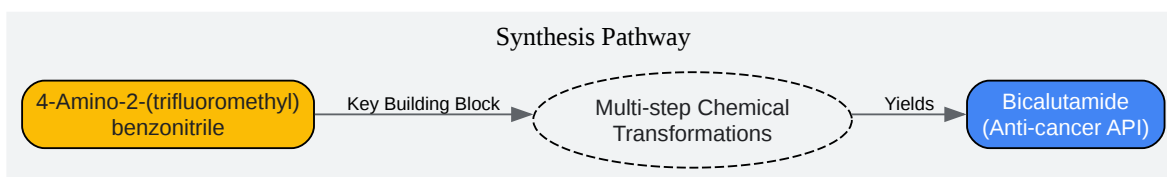
Causality: The fluorine atom is an effective leaving group for nucleophilic aromatic substitution, especially when the ring is activated by electron-withdrawing groups like -CF₃ and -CN. The reaction with ammonia under heat and pressure facilitates the displacement of fluoride to yield the final amino product.

Applications in Drug Discovery

The primary utility of 4-Amino-2-(trifluoromethyl)benzotrile is as a foundational element for building more complex, biologically active molecules.^[11] The trifluoromethyl group enhances metabolic stability by blocking sites susceptible to oxidative metabolism, while the amino and nitrile groups provide synthetic handles for further elaboration.

Intermediate for Bicalutamide

A prominent example is its role in the synthesis of Bicalutamide, a non-steroidal antiandrogen used to treat prostate cancer. The core structure of 4-Amino-2-(trifluoromethyl)benzonitrile is readily identifiable within the final API.



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- To cite this document: BenchChem. [Introduction: The Strategic Importance of a Fluorinated Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1598058#4-2-amino-4-trifluoromethyl-phenoxy-benzotrile-cas-42874-97-5]

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